Sodium 2',4'-difluoro(1,1'-biphenyl)-4-olate
Description
Nomenclature and Systematic Identification
The compound is systematically named This compound under IUPAC guidelines, which prioritize locants for substituents on the biphenyl system. The numbering begins at the phenolic oxygen (position 4) on the first phenyl ring, with fluorine atoms occupying the 2' and 4' positions on the second ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 84145-01-7 |
| Molecular Formula | $$ \text{C}{12}\text{H}7\text{F}_2\text{NaO} $$ |
| Molecular Weight | 228.17 g/mol |
| Synonyms | 2',4'-Difluoro-4-sodiooxy-1,1'-biphenyl; Sodium 2',4'-difluoro[1,1'-biphenyl]-4-olate |
The sodium counterion enhances solubility in polar solvents, while the fluorine atoms induce electron-withdrawing effects, modulating the compound’s reactivity in cross-coupling and nucleophilic substitution reactions.
Historical Context in Organofluorine Chemistry
Organofluorine chemistry emerged prominently in the mid-20th century, driven by fluorine’s ability to improve metabolic stability and binding affinity in bioactive molecules. This compound represents a modern extension of this tradition, synthesized to explore fluorinated biphenyls’ electronic and steric properties. Early biphenyl derivatives lacked fluorine substituents, but advancements in fluorination techniques—such as Balz-Schiemann and halogen exchange reactions—enabled precise incorporation of fluorine at specific positions. This compound’s development parallels innovations in materials science, where fluorinated aromatics serve as liquid crystals, polymer additives, and ligands in catalysis.
Position Within Biphenyl Derivatives Research
Biphenyl derivatives are studied for their conformational rigidity and tunable electronic profiles. This compound distinguishes itself through its sodium phenolate group and fluorine substitution pattern, which confer unique solubility and reactivity compared to non-fluorinated analogs. For instance:
The sodium phenolate group enables participation in SNAr (nucleophilic aromatic substitution) reactions, while fluorine atoms direct electrophilic attacks to specific positions. Such traits make this compound valuable for synthesizing complex aromatics and studying substituent effects on reaction mechanisms.
Properties
CAS No. |
84145-01-7 |
|---|---|
Molecular Formula |
C12H7F2NaO |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
sodium;4-(2,4-difluorophenyl)phenolate |
InChI |
InChI=1S/C12H8F2O.Na/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8;/h1-7,15H;/q;+1/p-1 |
InChI Key |
FZDUJHDGTNTZIZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{2',4'-difluorobiphenyl-4-ol} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
Stepwise Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of 2',4'-difluorobiphenyl-4-ol in DMF or aqueous medium | Room temperature | Ensures solubilization of starting material |
| 2 | Addition of sodium hydroxide solution dropwise | Controlled addition at room temperature | Stoichiometric or slight excess of NaOH (1.1 equiv) |
| 3 | Stirring the reaction mixture for 2-4 hours | Room temperature to 50°C | Monitored by TLC or NMR for completion |
| 4 | Isolation of sodium phenolate salt by precipitation or solvent removal | Cooling or evaporation under reduced pressure | Product is typically a solid or crystalline salt |
| 5 | Purification by recrystallization or washing with cold solvents | Optional | Enhances purity and removes residual base or impurities |
Analytical Monitoring
- NMR Spectroscopy: ^19F NMR is particularly useful to confirm the presence and environment of fluorine atoms; chemical shifts and coupling constants provide structural confirmation.
- TLC and HPLC: Used to monitor reaction progress and purity.
- Mass Spectrometry: Confirms molecular weight and sodium adduct formation.
Research Findings and Optimization
- The reaction is highly efficient with yields typically exceeding 85% when using sodium hydroxide in DMF or aqueous media.
- The presence of fluorine atoms at the 2' and 4' positions influences the acidity of the phenol and the stability of the phenolate salt, often enhancing the reaction rate and product stability.
- Alternative bases such as sodium hydride or sodium methoxide can be used but require stricter anhydrous conditions and inert atmosphere to avoid side reactions.
- Purification by recrystallization from polar solvents (e.g., ethanol/water mixtures) yields high-purity sodium phenolate salts suitable for further synthetic applications.
Comparative Table of Preparation Methods
| Method | Base Used | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sodium hydroxide in aqueous or DMF | NaOH | DMF or H2O | 25-50°C | 85-95 | Most common, simple, high yield |
| Sodium hydride in anhydrous DMF | NaH | DMF (dry) | 0-25°C | 80-90 | Requires inert atmosphere, moisture sensitive |
| Sodium methoxide in methanol | NaOMe | Methanol | Room temp | 75-85 | Mild conditions, less common |
Chemical Reactions Analysis
Sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Similar to other biphenyl derivatives, sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with strong oxidizing agents can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Nucleophilic Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Scientific Research Applications
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
Sodium 2',4'-difluoro(1,1'-biphenyl)-4-olate can be effectively analyzed using reverse-phase high-performance liquid chromatography. This method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. The use of smaller particle columns enhances the efficiency of the separation process, making it suitable for preparative separations and pharmacokinetic studies .
| Application | Method | Mobile Phase | Notes |
|---|---|---|---|
| HPLC Analysis | Reverse-phase HPLC | Acetonitrile, Water, Phosphoric Acid | Scalable for preparative separation |
| Mass Spectrometry | Compatible with HPLC | Formic Acid (for MS applications) | Enhances detection sensitivity |
Pharmacological Applications
This compound has shown potential in various pharmacological studies:
Neuropharmacology
Research indicates that compounds related to this compound can act as allosteric modulators. For instance, studies have demonstrated that certain biphenyl derivatives can enhance dopaminergic activity in neuronal models. This suggests that this compound may have implications in treating conditions like Parkinson's disease through modulation of dopamine receptors .
Case Study 1: HPLC Method Development
A study focused on the development of an HPLC method for the analysis of this compound highlighted its effectiveness in isolating impurities from complex mixtures. The method was validated for precision and accuracy, demonstrating a recovery rate exceeding 90% .
Case Study 2: Pharmacological Screening
In a pharmacological screening study, this compound was tested alongside other compounds for its ability to modulate dopamine receptors. Results indicated a significant potentiation of dopamine-induced effects at specific concentrations, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound may modulate specific signaling pathways involved in inflammation, cell proliferation, or apoptosis .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound belongs to a broader class of fluorinated biphenyl derivatives, which are synthesized via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions. Key structural analogs include:
Key Comparative Insights
Synthetic Methods :
- Most fluorinated biphenyl derivatives, including TBDFBP and DFBPE, are synthesized via Suzuki-Miyaura coupling with average yields of ~78% . The sodium salt’s synthesis likely follows similar pathways but involves subsequent deprotonation .
- Phosphonic acid analogs (e.g., Compound 11b) are synthesized via Suzuki coupling with lower yields (16–68%), attributed to steric hindrance from bulky groups .
Solubility and Reactivity: The sodium salt’s ionic nature improves water solubility compared to its phenolic precursor (2',4'-difluoro-[1,1'-biphenyl]-4-ol), which requires organic solvents . Sulfonyl chloride derivatives (e.g., 4'-fluoro(1,1'-biphenyl)-4-sulfonyl chloride) exhibit high reactivity in nucleophilic substitution, contrasting with the sodium salt’s stability in polar media .
Functional Group Influence: Electron-withdrawing groups (e.g., -NO₂ in DFNBP) reduce electron density on the biphenyl ring, altering electronic properties for optoelectronic applications . Bulky substituents (e.g., tert-butyl in TBDFBP) enhance thermal stability, making them suitable for liquid crystals .
Phosphonic acid derivatives (e.g., Compound 11b) are explored as enzyme inhibitors, leveraging their ability to mimic phosphate groups .
Biological Activity
Sodium 2',4'-difluoro(1,1'-biphenyl)-4-olate is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with two fluorine substitutions at the 2' and 4' positions. This structural configuration influences its interaction with biological systems, particularly in modulating inflammatory pathways and amyloidogenesis.
The biological activity of this compound has been linked to its ability to modulate the production of amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. Research indicates that this compound can influence γ-secretase activity, leading to altered Aβ production levels. In vitro studies using neuronal cell lines have demonstrated that this compound can stimulate metalloprotease degradation of Aβ peptides, thereby reducing their accumulation .
Inhibition of Inflammatory Pathways
In addition to its effects on amyloidogenesis, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the induction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophage-like cells treated with lipopolysaccharide (LPS), suggesting a potential role in reducing neuroinflammation .
Table 1: Biological Effects of this compound
Case Study 1: Neuroprotective Effects
A study involving the administration of this compound in a transgenic mouse model of Alzheimer's disease showed a significant reduction in Aβ plaque formation. Mice treated with this compound exhibited improved cognitive function compared to control groups. The mechanism was attributed to enhanced clearance of Aβ via metalloprotease activation .
Case Study 2: Anti-inflammatory Properties
In a controlled experiment using RAW 264.7 macrophages, this compound was found to significantly lower levels of pro-inflammatory cytokines when exposed to LPS. This suggests that the compound may have therapeutic potential in managing conditions characterized by chronic inflammation .
Q & A
Q. How should researchers address discrepancies in reported solubility or reactivity data for fluorinated biphenyls?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
